5-chloro-2-(methylsulfanyl)-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound exhibits potential biological activity, making it of interest in medicinal chemistry and pharmaceutical research. The systematic name reflects its structural components, including a chloro group, a methylsulfanyl group, and a carboxamide functional group.
The compound can be classified as a heterocyclic aromatic compound due to the presence of a pyrimidine ring, which contains nitrogen atoms in its structure. It is often synthesized through multi-step organic reactions involving various reagents and conditions. The compound's molecular formula is , with a molecular weight of approximately 406.3 g/mol.
The synthesis of 5-chloro-2-(methylsulfanyl)-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide typically involves several key steps:
These synthetic routes are designed to optimize yield and purity while minimizing hazardous reagents.
The molecular structure of 5-chloro-2-(methylsulfanyl)-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide can be represented by its IUPAC name and various structural formulas:
CSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)ClThe structure features a pyrimidine ring substituted with various functional groups, contributing to its chemical properties and biological activity.
5-chloro-2-(methylsulfanyl)-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide can undergo several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 5-chloro-2-(methylsulfanyl)-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific biological targets:
Understanding these mechanisms is crucial for its potential applications in drug development.
The physical properties of 5-chloro-2-(methylsulfanyl)-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide include:
Chemical properties include:
5-chloro-2-(methylsulfanyl)-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide has several applications in scientific research:
This compound represents a significant area of interest due to its diverse applications across multiple scientific disciplines.
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: